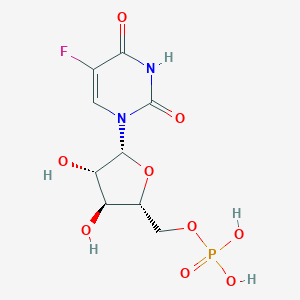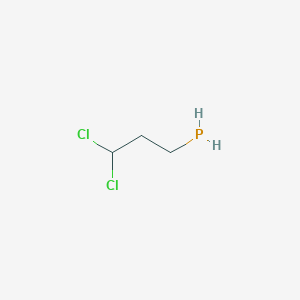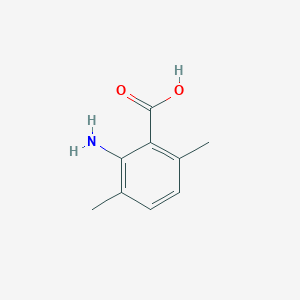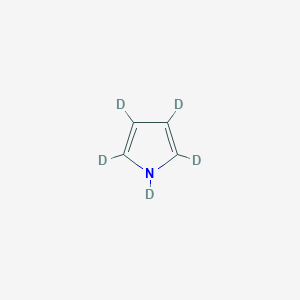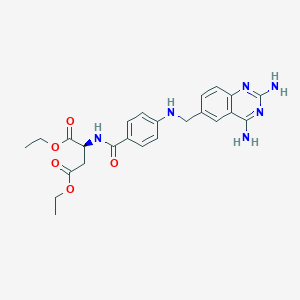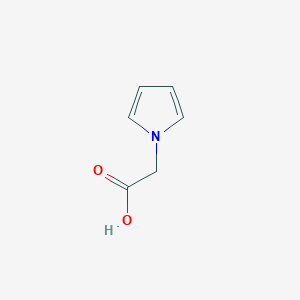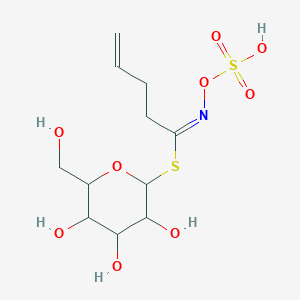![molecular formula C15H11N3OS B099976 Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- CAS No. 18599-27-4](/img/structure/B99976.png)
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a chemical compound that belongs to the family of pyridazine derivatives. It is commonly used in scientific research for its wide range of applications in various fields.
Mécanisme D'action
The mechanism of action of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various cellular targets. The compound has been found to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes.
Effets Biochimiques Et Physiologiques
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antimicrobial properties, which make it effective against various bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- in lab experiments is its wide range of applications. The compound can be used in various fields of research, including medicinal chemistry, organic chemistry, and pharmacology. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the use of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- in scientific research. One of the main areas of focus is the development of new drugs that can be used to treat various diseases, including cancer and inflammation. Another area of focus is the synthesis of new compounds based on the structure of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-, which may exhibit even more potent pharmacological effects.
Conclusion:
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a chemical compound that has a wide range of applications in scientific research. It is commonly used in the field of medicinal chemistry for the development of new drugs and has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-amino-3-cyanopyridine with 2-chloroacetophenone in the presence of a base. The reaction produces Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- as a white crystalline powder.
Applications De Recherche Scientifique
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- has a wide range of applications in scientific research. It is commonly used in the field of medicinal chemistry for the development of new drugs. The compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It is also used in the field of organic chemistry for the synthesis of other compounds.
Propriétés
Numéro CAS |
18599-27-4 |
|---|---|
Nom du produit |
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- |
Formule moléculaire |
C15H11N3OS |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
1-phenyl-2-pyrido[3,4-d]pyridazin-5-ylsulfanylethanone |
InChI |
InChI=1S/C15H11N3OS/c19-14(11-4-2-1-3-5-11)10-20-15-13-9-18-17-8-12(13)6-7-16-15/h1-9H,10H2 |
Clé InChI |
RRBUGNOTHACLBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CN=NC=C32 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CN=NC=C32 |
Synonymes |
α-[(Pyrido[3,4-d]pyridazin-5-yl)thio]acetophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





